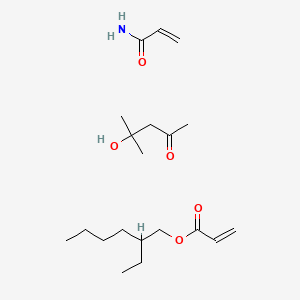

2-Ethylhexyl prop-2-enoate;4-hydroxy-4-methylpentan-2-one;prop-2-enamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

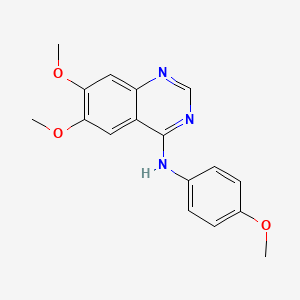

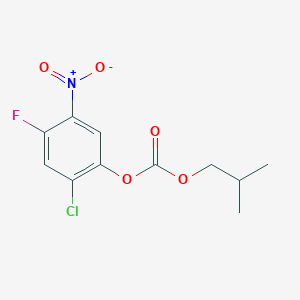

2-Ethylhexyl prop-2-enoate: , 4-hydroxy-4-methylpentan-2-one , and prop-2-enamide are three distinct chemical compounds with unique properties and applications2-Ethylhexyl prop-2-enoate is a colorless liquid with a sweet odor, commonly used in the production of adhesives and sealants

Méthodes De Préparation

2-Ethylhexyl prop-2-enoate: is synthesized through the esterification of 2-ethylhexanol and acrylic acid . The reaction is typically catalyzed by an acid catalyst, such as sulfuric acid, and involves heating the reactants to facilitate the formation of the ester bond .

4-hydroxy-4-methylpentan-2-one: is prepared by the aldol condensation of acetone . The reaction involves the use of a basic catalyst, such as sodium hydroxide, to promote the condensation of two molecules of acetone, resulting in the formation of 4-hydroxy-4-methylpentan-2-one .

Prop-2-enamide: is produced through the hydration of acrylonitrile . The reaction is catalyzed by sulfuric acid and involves the addition of water to the nitrile group, converting it into an amide .

Analyse Des Réactions Chimiques

2-Ethylhexyl prop-2-enoate: undergoes polymerization reactions, which can be initiated by light, heat, or peroxides . It can also react with strong oxidants, forming explosive mixtures at high temperatures .

4-hydroxy-4-methylpentan-2-one: can participate in aldol reactions with aldehydes, forming β-hydroxy ketones . It can also undergo oxidation reactions to form diketones .

Prop-2-enamide: can undergo polymerization to form polyacrylamide, which is used in various industrial applications . It can also participate in substitution reactions with nucleophiles, forming substituted amides .

Applications De Recherche Scientifique

2-Ethylhexyl prop-2-enoate: is used in the production of adhesives, sealants, and elastomers . It is also used in the manufacture of leather finishing materials, fibers, plastics, and textiles .

4-hydroxy-4-methylpentan-2-one: is used as a solvent in paints, coatings, adhesives, and printing inks . It is also used as an intermediate in the synthesis of various chemical products .

Prop-2-enamide: is used in the production of polyacrylamide, which is utilized in water treatment, paper manufacturing, and as a flocculant in various industrial processes . It is also used in the synthesis of other chemical compounds .

Mécanisme D'action

2-Ethylhexyl prop-2-enoate: exerts its effects through polymerization, forming long polymer chains that provide flexibility, durability, and adhesiveness to the resulting materials .

4-hydroxy-4-methylpentan-2-one: acts as a solvent, dissolving various substances and facilitating chemical reactions . It can also participate in aldol reactions, forming β-hydroxy ketones .

Prop-2-enamide: exerts its effects through polymerization, forming polyacrylamide, which has various industrial applications . It can also participate in substitution reactions, forming substituted amides .

Comparaison Avec Des Composés Similaires

2-Ethylhexyl prop-2-enoate: is similar to other acrylates, such as butyl acrylate and methyl methacrylate . it has a unique branched side chain that provides specific properties, such as flexibility and low volatility .

4-hydroxy-4-methylpentan-2-one: is similar to other hydroxy ketones, such as 4-hydroxy-4-methyl-2-pentanone . it has a unique structure that allows it to act as both a solvent and a reactant in aldol reactions .

Prop-2-enamide: is similar to other amides, such as N-methylacrylamide and N,N-dimethylacrylamide . it has a unique ability to polymerize and form polyacrylamide, which has various industrial applications .

Propriétés

Numéro CAS |

63450-23-7 |

|---|---|

Formule moléculaire |

C20H37NO5 |

Poids moléculaire |

371.5 g/mol |

Nom IUPAC |

2-ethylhexyl prop-2-enoate;4-hydroxy-4-methylpentan-2-one;prop-2-enamide |

InChI |

InChI=1S/C11H20O2.C6H12O2.C3H5NO/c1-4-7-8-10(5-2)9-13-11(12)6-3;1-5(7)4-6(2,3)8;1-2-3(4)5/h6,10H,3-5,7-9H2,1-2H3;8H,4H2,1-3H3;2H,1H2,(H2,4,5) |

Clé InChI |

UIVRGNOOAMIHJD-UHFFFAOYSA-N |

SMILES canonique |

CCCCC(CC)COC(=O)C=C.CC(=O)CC(C)(C)O.C=CC(=O)N |

Numéros CAS associés |

63450-23-7 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(6-(methylthio)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-nitrobenzamide](/img/structure/B14141987.png)

![1h-Indole-7-carboxylic acid,[1,2-dihydro-2-oxo-1-(phenylmethyl)-3h-indol-3-ylidene]hydrazide](/img/structure/B14141993.png)

![2-[4-(Methanesulfonyl)phenyl]-3H-imidazo[4,5-c]pyridine](/img/structure/B14141995.png)

![4-[(1E)-3-Amino-3-oxo-1-propen-1-yl]benzoic acid](/img/structure/B14141997.png)

![5-methylsulfonyl-2-phenyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridine](/img/structure/B14141999.png)

![N-[2-[1-(2,6-Dimethylphenyl)-1H-tetrazol-5-yl]tricyclo[3.3.1.13,7]dec-2-yl]glycine ethyl ester](/img/structure/B14142002.png)

![N'-(2-hydroxypropyl)-N-[4-(1H-imidazol-5-yl)phenyl]methanimidamide](/img/structure/B14142033.png)